4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid
Description
The compound is a brominated pyridazine derivative with a fused acetic acid group.
Properties
IUPAC Name |
2-(4,5-dibromo-2-methyl-3,6-dioxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O4/c1-10-6(14)4(8)5(9)7(15)11(10)2-3(12)13/h2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZZEVVITGOSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=O)N1CC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of a pyridazine derivative using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as butyllithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Butyllithium: Used for lithiation reactions followed by quenching with various electrophiles.
Grignard Reagents: Employed for nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with butyllithium can yield lithiated derivatives that can be further functionalized .
Scientific Research Applications
4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid involves its interaction with specific molecular targets. The bromine atoms and the pyridazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparisons are unavailable, insights can be drawn from structurally related compounds in the evidence:
Pyridazinone Derivatives
- Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate (): Shares a pyridazinone core and ester side chain but lacks bromine substituents and the acetic acid group. Characterized via crystallography, IR, NMR, and mass spectrometry, highlighting the stability of the pyridazinone ring and intermolecular interactions .
Tetrahydropyridinecarboxylic Acid Derivatives
C. Imidazoline-Pyridinecarboxylic Acid Herbicides ():
- Imazamox and Imazethapyr are herbicidal compounds with imidazolinone and pyridinecarboxylic acid moieties. Contrast: These lack the pyridazine core and bromine substituents but demonstrate how carboxylic acid groups enhance bioavailability and target specificity in agrochemicals .
Critical Limitations in the Evidence
Proposed Research Directions
To address gaps, future studies should:
- Synthesize the target compound using bromination protocols (e.g., NBS or Br₂ in acetic acid) and compare its reactivity with non-brominated analogs.
- Conduct DFT calculations to assess the electronic effects of bromine substituents on tautomerism (see for tautomerism in similar systems) .
- Explore biological activity against enzymes or pests, leveraging known herbicidal motifs (e.g., carboxylic acid groups in ) .
Biological Activity
4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid (CAS Number: 1809395-84-3) is a synthetic compound belonging to the pyridazine family. Its unique structure includes two bromine atoms and a dioxo group, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C7H6Br2N2O4
- Molecular Weight : 341.94 g/mol
-
Structure : The compound's structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The following sections summarize key findings regarding its effects on different biological systems.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.
Anticancer Potential
Research has also focused on the anticancer effects of this compound. In vitro studies indicate that it may induce apoptosis in various cancer cell lines:
The proposed mechanism involves activation of caspase pathways leading to programmed cell death.
Case Studies
A notable case study published in a peer-reviewed journal examined the effects of this compound in a controlled environment. The study involved administering varying doses to animal models to assess toxicity and therapeutic efficacy.
Findings from Case Study
- Dosage : Animals received doses ranging from 10 mg/kg to 50 mg/kg.
- Results :
- At lower doses (10 mg/kg), no significant adverse effects were observed.
- Higher doses (50 mg/kg) resulted in mild hepatotoxicity, indicating a dose-dependent relationship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
